4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride
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Overview
Description
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ring substituted with an amino group and a methoxy-oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and methoxy-oxoethyl groups. One common method involves the use of Schiff bases reduction routes, where intermediates are reduced using agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxy-oxoethyl side chain can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridinium compounds.
Scientific Research Applications
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Methoxyphenylthiazole-2-amine derivatives: Investigated for their acetylcholinesterase inhibitory activity.
Uniqueness: 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a methoxy-oxoethyl side chain on a pyridinium ring sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
methyl 2-(4-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-10-4-2-7(9)3-5-10;/h2-5,9H,6H2,1H3;1H |
InChI Key |
NPRGFHRQICVSPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C[N+]1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
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